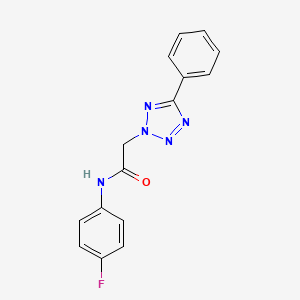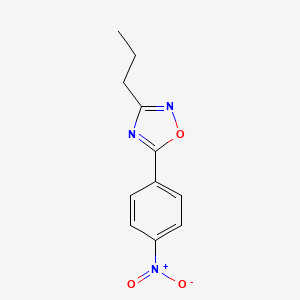![molecular formula C14H15N3O2 B5733175 N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, and depression.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. Additionally, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, this compound has been shown to have potential in the treatment of addiction and cognitive impairment.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide selectively binds to the mGluR5 receptor, which is a G-protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of this receptor, this compound reduces the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. This mechanism of action has been implicated in the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the release of dopamine in the striatum, which is a key brain region involved in motor function. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Furthermore, this compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. Additionally, this compound has good bioavailability and can easily cross the blood-brain barrier, making it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, the development of more selective and potent mGluR5 antagonists could lead to improved therapeutic outcomes. Finally, the investigation of the downstream signaling pathways of mGluR5 could provide insights into the mechanisms underlying the therapeutic effects of this compound.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the reaction of 4-methoxyphenethylamine with 2-pyrazinecarboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain pure this compound. The purity of this compound is confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-12-4-2-11(3-5-12)6-7-17-14(18)13-10-15-8-9-16-13/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTGNSSEHXNEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)
![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)

![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)



![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)